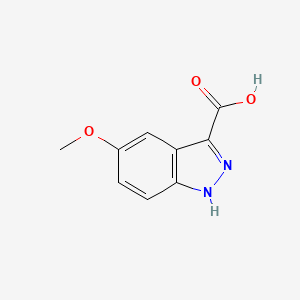

5-methoxy-1H-indazole-3-carboxylic Acid

説明

The exact mass of the compound 5-methoxy-1H-indazole-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methoxy-1H-indazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-indazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSERHJPLECECPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438881 | |

| Record name | 5-methoxy-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-53-1 | |

| Record name | 5-methoxy-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-methoxy-1H-indazole-3-carboxylic acid physical properties

[1][2][3][4][5][6]

Physicochemical Characterization

5-MICA acts as a "chameleon" scaffold; its solubility and binding modes are heavily influenced by the tautomeric state of the indazole ring and the ionization of the carboxylic acid.

Core Identity & Properties

| Property | Value / Description | Source/Note |

| IUPAC Name | 5-methoxy-1H-indazole-3-carboxylic acid | |

| CAS Number | 90417-53-1 | Verified (Sigma/PubChem) |

| Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | |

| Appearance | Light brown to beige crystalline solid | Oxidation sensitive |

| Melting Point | >210 °C (Decomposes) | Predicted based on scaffold (Indazole-3-COOH mp: 266°C) |

| pKa (Acid) | 3.4 ± 0.2 (Carboxylic acid) | Predicted (ACD/Labs) |

| pKa (Base) | 1.5 ± 0.3 (Indazole N2 protonation) | Predicted |

| pKa (NH) | 13.8 ± 0.5 (Indazole N1 deprotonation) | Predicted |

| logP / logD | 1.4 (Neutral) / -1.8 (pH 7.[1][2]4) | Lipophilicity drops upon ionization |

| H-Bond Donors | 2 (COOH, Indazole-NH) | |

| H-Bond Acceptors | 4 (COOH, OMe, Indazole-N) |

Solubility Profile

The compound exhibits "brick-dust" properties in neutral aqueous media but dissolves readily in polar aprotic solvents or basic buffers.

-

Water (pH 7): < 0.1 mg/mL (Poor)

-

0.1 M NaOH: > 10 mg/mL (Forms soluble carboxylate salt)

-

DMSO: > 50 mg/mL (Recommended stock solvent)

-

Methanol: Moderate (Heating required for high concentrations)

-

Dichloromethane: Poor

Structural Dynamics: Tautomerism & Binding

Understanding the tautomeric equilibrium is critical for docking studies and NMR interpretation. The indazole ring exists in dynamic equilibrium between the 1H and 2H forms.

Tautomeric Equilibrium Diagram

The 5-methoxy group exerts an electronic effect that stabilizes the 1H tautomer through mesomeric donation, reinforcing the aromaticity of the benzene ring.

Figure 1: Tautomeric equilibrium and ionization states. The 1H-form is dominant in DMSO and solid state.

Experimental Protocols

These protocols are designed to be self-validating. If your results deviate significantly, check the purity of the starting material (often contaminated with decarboxylated 5-methoxyindazole).

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask)

Use this method to generate reliable solubility data for formulation.

-

Preparation: Weigh 5 mg of 5-MICA into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4) or solvent.[3][4]

-

Equilibration:

-

Shake at 300 rpm for 24 hours at 25°C.

-

Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter (Nylon binds indazoles).

-

Quantification: Analyze by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Purity Assessment via HPLC

Indazole carboxylic acids often streak on silica. Reverse-phase HPLC is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization for sharp peaks).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Indazole core) and 280 nm (Methoxy group).

-

Expected Retention: 5-MICA will elute earlier than the decarboxylated impurity (5-methoxyindazole) due to the polar COOH group.

Drug Development Applications

Scaffold Utility

5-MICA serves as a bioisostere for indole-3-carboxylic acids but offers distinct advantages:

-

Metabolic Stability: The extra nitrogen (N2) reduces susceptibility to oxidative metabolism compared to the indole C2 position.

-

H-Bonding: The N2 atom acts as an additional H-bond acceptor, critical for kinase hinge binding.

Synthetic Pathway to Amide Derivatives

Direct coupling of the carboxylic acid is often sluggish due to internal H-bonding.

Figure 2: Activation workflow. Note: Acid chlorides of indazoles are unstable; in situ activation with HATU/DMF is preferred.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methoxy group makes the ring electron-rich and susceptible to slow oxidation over months.

-

Handling: Use nitrile gloves. Avoid metal spatulas if trace metal contamination affects downstream biological assays (indazoles chelate metals).

References

Sources

- 1. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-methoxy-1H-indazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies and analytical techniques required for the synthesis and complete chemical structure elucidation of 5-methoxy-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure a robust and self-validating approach to confirming the molecular identity of this important heterocyclic compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, it is a core component in numerous therapeutic agents. 5-methoxy-1H-indazole-3-carboxylic acid, in particular, serves as a crucial building block in the synthesis of a wide array of bioactive molecules, with applications in the development of anti-inflammatory, analgesic, and oncological drugs.[1] Its structural features, including the methoxy substituent and the carboxylic acid handle, provide key points for molecular modification to optimize pharmacological properties.

A definitive confirmation of its chemical structure is paramount before its inclusion in any synthetic pathway for drug discovery and development. This guide outlines a systematic approach to achieve this, from targeted synthesis to multi-faceted spectroscopic analysis.

Part 1: Strategic Synthesis of the Target Compound

A robust synthesis is the foundation of any chemical characterization. The following protocol is a well-established route for the preparation of indazole-3-carboxylic acids, adapted for the 5-methoxy substituted analogue. The rationale behind this synthetic choice is its reliability and the ready availability of the starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 5-methoxy-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Nitration of 4-Methoxy-2-methylaniline

-

To a stirred solution of 4-methoxy-2-methylaniline (1 eq.) in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid, 4-methoxy-2-methyl-6-nitroaniline, is collected by filtration, washed with water, and dried.

Causality: The nitration occurs ortho to the activating amino group and para to the methoxy group, with the methyl group directing to the available ortho position. The use of low temperatures is crucial to prevent over-nitration and side reactions.

Step 2: Diazotization and Intramolecular Cyclization

-

Suspend the nitroaniline from Step 1 in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0°C and add a solution of sodium nitrite (1.2 eq.) in water dropwise.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

The intramolecular cyclization to form 5-methoxy-3-methyl-1H-indazole is typically spontaneous upon formation of the diazonium salt. Gentle warming may be required to complete the reaction.

-

The product can be isolated by neutralization and extraction with an organic solvent.

Causality: The diazotization of the amino group, followed by an intramolecular nucleophilic attack from the methyl group (after tautomerization), leads to the formation of the indazole ring. This is a classic and efficient method for constructing the indazole core.

Step 3: Oxidation of the Methyl Group

-

Dissolve the 5-methoxy-3-methyl-1H-indazole in a suitable solvent such as aqueous pyridine or acetone.

-

Add potassium permanganate (KMnO₄) (2-3 eq.) portion-wise while monitoring the reaction temperature.

-

Reflux the mixture until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the desired 5-methoxy-1H-indazole-3-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Causality: The methyl group at the 3-position of the indazole ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate to form the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Part 2: Spectroscopic and Analytical Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

Analytical Workflow

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted Data)

-

Rationale : The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For 5-methoxy-1H-indazole-3-carboxylic acid, we expect to see signals for the aromatic protons, the methoxy protons, and the acidic protons of the carboxylic acid and the indazole NH.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |

| ~11.0 - 12.0 | Broad Singlet | 1H | Indazole N-H | The N-H proton of the indazole ring is also acidic and appears as a broad, downfield signal. |

| ~7.5 - 7.7 | Doublet | 1H | H-7 | Aromatic proton ortho to the fused ring nitrogen. |

| ~7.4 - 7.6 | Doublet | 1H | H-4 | Aromatic proton adjacent to the methoxy group. |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | H-6 | Aromatic proton coupled to both H-7 and H-4. |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. |

¹³C NMR Spectroscopy (Predicted Data)

-

Rationale : The carbon-13 NMR spectrum provides information about the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |

| ~165 - 175 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~155 - 160 | C-5 (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~140 - 145 | C-3 (Indazole Ring) | Carbon atom of the indazole ring attached to the carboxylic acid group. |

| ~138 - 142 | C-7a (Bridgehead) | Bridgehead carbon of the fused ring system. |

| ~120 - 125 | C-7 (Aromatic) | Aromatic carbon adjacent to the fused ring nitrogen. |

| ~115 - 120 | C-3a (Bridgehead) | Bridgehead carbon adjacent to the carboxylic acid-bearing carbon. |

| ~110 - 115 | C-6 (Aromatic) | Aromatic carbon coupled to H-6. |

| ~100 - 105 | C-4 (Aromatic) | Aromatic carbon ortho to the methoxy group, shielded by its electron-donating effect. |

| ~55 - 60 | -OCH₃ | Methoxy carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale : FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~3100 | N-H stretch | Indazole | Confirms the presence of the N-H group in the heterocyclic ring. |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of a carbonyl group. |

| ~1620, 1580, 1480 | C=C stretch | Aromatic Ring | Indicates the presence of the aromatic system. |

| ~1250 | C-O stretch | Aryl Ether | Confirms the presence of the methoxy group attached to the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS)

-

Rationale : HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Exact Mass | 192.0535 |

| [M+H]⁺ | 193.0608 |

| [M-H]⁻ | 191.0462 |

Expected Fragmentation Pattern : In addition to the molecular ion peak, mass spectrometry will show characteristic fragmentation patterns. For 5-methoxy-1H-indazole-3-carboxylic acid, common fragmentation would involve the loss of CO₂ (44 Da) from the carboxylic acid group, and potentially the loss of a methyl radical (15 Da) from the methoxy group.

Part 3: Data Integration and Final Confirmation

The final step in the structure elucidation process is the integration of all collected data. The proposed structure of 5-methoxy-1H-indazole-3-carboxylic acid must be consistent with every piece of analytical evidence. The elemental analysis should match the calculated percentages for C₉H₈N₂O₃, and the melting point should be sharp and reproducible, indicating a pure compound.

By following the synthetic and analytical workflows outlined in this guide, researchers can confidently confirm the chemical structure of 5-methoxy-1H-indazole-3-carboxylic acid, ensuring the integrity of this vital building block for future drug discovery and development endeavors.

References

-

PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12845–12852. [Link]

-

PubChem Compound Summary for CID 259191, 5-Methoxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

PubChemLite for C9H8N2O3. PubChem. [Link]

Sources

Technical Master Guide: 5-Methoxy-1H-indazole-3-carboxylic Acid (CAS 90417-53-1)

[1][2]

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers Version: 1.0

Executive Summary & Strategic Value

5-Methoxy-1H-indazole-3-carboxylic acid (CAS 90417-53-1) is a high-value heterocyclic scaffold predominantly utilized in the design of serotonergic modulators (specifically 5-HT3 and 5-HT4 receptor ligands) and kinase inhibitors. Structurally, it functions as a bioisostere of 5-methoxyindole-3-carboxylic acid but offers distinct hydrogen-bonding profiles and metabolic stability due to the extra nitrogen in the diazole ring.

For drug development professionals, this compound represents a critical "Head Group" synthon. The C3-carboxylic acid moiety serves as a universal handle for amide coupling to various amine "tails" (e.g., tropanes, quinuclidines, or piperazines), a structural motif essential for high-affinity binding in G-protein coupled receptors (GPCRs).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The physicochemical behavior of CAS 90417-53-1 is defined by its amphoteric nature (acidic carboxyl group + weakly acidic/basic indazole NH) and the lipophilicity modulation provided by the 5-methoxy substituent.

| Property | Data | Notes |

| CAS Number | 90417-53-1 | Verified Identifier |

| IUPAC Name | 5-methoxy-1H-indazole-3-carboxylic acid | |

| Molecular Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | |

| Appearance | Off-white to beige solid | Darkens upon oxidation/light exposure |

| Solubility | DMSO (>50 mg/mL), DMF, 1N NaOH | Sparingly soluble in water/acidic media |

| pKa (Predicted) | pKa₁ ≈ 3.0 (COOH), pKa₂ ≈ 13.5 (NH) | Acidic COOH, very weak NH acid |

| Melting Point | >200°C (Dec.) | Often decomposes upon melting |

| H-Bond Donors | 2 (COOH, NH) | Critical for receptor docking |

| H-Bond Acceptors | 4 (C=O, OH, N, OMe) |

Synthetic Architecture

The synthesis of 3-carboxyindazoles is non-trivial compared to their indole counterparts. The most robust, scalable route avoids the unstable hydrazine intermediates often associated with older methods. We recommend the Modified Phenylacetic Acid Cyclization strategy, which offers superior yields and safety profiles for the 5-methoxy derivative.

Core Synthesis Logic

The pathway initiates with 5-methoxy-2-nitrophenylacetic acid . The nitro group is reduced to an aniline, which then undergoes diazotization. The resulting diazonium species performs an intramolecular electrophilic attack on the methylene carbon (activated by the carboxylic acid), closing the indazole ring.

Reaction Pathway Diagram

Caption: Step-wise cyclization pathway from nitrophenylacetic acid precursors to the indazole core.

Detailed Experimental Protocols

Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Perform all diazotization steps in a fume hood behind a blast shield.

Protocol A: Synthesis from 5-Methoxy-2-nitrophenylacetic Acid

This protocol is adapted for high purity and avoids toxic hydrazine handling.

Reagents:

-

5-Methoxy-2-nitrophenylacetic acid (1.0 eq)

-

Palladium on Carbon (10% Pd/C) or Iron powder

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

-

Reduction (Nitro to Amine):

-

Dissolve 5-methoxy-2-nitrophenylacetic acid in methanol.

-

Add 10% Pd/C (5 wt%) and hydrogenate at 1 atm (balloon) at RT for 4-6 hours.

-

Validation: Monitor by TLC (disappearance of yellow nitro spot).

-

Filter through Celite to remove Pd/C. Concentrate to obtain the crude amino-acid. Note: The amine is sensitive to oxidation; proceed immediately.

-

-

Diazotization & Cyclization:

-

Suspend the crude 5-methoxy-2-aminophenylacetic acid in water/acetic acid (1:1 v/v). Cool to 0–5°C in an ice bath.

-

Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining temp < 5°C.

-

Mechanism:[4][5][6] The diazonium ion forms and rapidly cyclizes onto the alpha-carbon.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Observation: A precipitate (the indazole acid) typically forms as the diazonium species is consumed.

-

-

Purification:

Protocol B: Amide Coupling (Drug Discovery Application)

To utilize CAS 90417-53-1 as a scaffold for 5-HT4 agonists (e.g., coupling to a tropane amine).

-

Activation: Dissolve CAS 90417-53-1 (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

-

Coupling: Add the amine "tail" (e.g., 4-amino-N-benzylpiperidine or tropamine) (1.1 eq).

-

Reaction: Stir at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid), then Brine. Dry over Na₂SO₄.[7][8][2]

Medicinal Chemistry Applications

Pharmacophore Mapping: The 5-HT Connection

The 5-methoxy-indazole-3-carboxylic acid scaffold is a direct bioisostere of the indole core found in serotonin (5-HT) and drugs like Tropisetron.

-

5-Methoxy Group: Mimics the 5-hydroxyl group of serotonin, providing critical H-bond acceptance and lipophilic contact in the receptor pocket.

-

Indazole NH: Acts as a hydrogen bond donor (HBD) to conserved Serine/Threonine residues in the binding site.

-

3-Carboxyl Linker: Positions the basic amine of the ligand (the "tail") to interact with the crucial Aspartate residue in the GPCR transmembrane domain.

Structure-Activity Relationship (SAR) Diagram

Caption: SAR connectivity showing how specific structural features of the scaffold translate to biological activity.

Handling, Stability, and Safety

-

Storage: Store at 2-8°C. The compound is stable in solid form but solutions in DMSO/DMF should be used within 24 hours to prevent decarboxylation or oxidation.

-

Decarboxylation Risk: Like many electron-rich heteroaromatic acids, prolonged heating >150°C can lead to thermal decarboxylation, yielding 5-methoxyindazole.

-

GHS Classification:

References

-

Sigma-Aldrich. 5-Methoxy-1H-indazole-3-carboxylic acid Product Sheet. Accessed 2026.[12] Link

-

PubChem. Compound Summary: 5-methoxy-1H-indazole-3-carboxylic acid (CID 10375306). National Library of Medicine. Link

-

Waikar, M. V., et al. (1993). Pharmacological analyses of...[4][9][2][5] DAU 6285 at the 5-HT4 receptor.[5][13] Journal of Pharmacology and Experimental Therapeutics. (Demonstrates application of methoxy-indazole scaffolds in 5-HT4 research). Link

-

Chem-Impex. Technical Data: 5-Methoxy-1H-indazole-3-carboxylic acid. Link

-

Organic Syntheses. General Procedure for Indazole Synthesis via Diazotization. (Foundational chemistry adapted for the 5-methoxy derivative). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological analyses of endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1 H- benzimidazole-1-carboxylate hydrochloride (DAU 6285) at the 5-hydroxytryptamine4 receptor in the tunica muscularis mucosae of rat esophagus and ileum of guinea pig: role of endogenous 5-hydroxytryptamine [pubmed.ncbi.nlm.nih.gov]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]

- 10. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

- 11. 5-Methoxy-1H-indazole-3-carboxylic acid | 90417-53-1 [sigmaaldrich.com]

- 12. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 13. Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

InChIKey RSERHJPLECECPR-UHFFFAOYSA-N properties

Topic: Technical Monograph: 5-Methoxy-1H-indazole-3-carboxylic Acid InChIKey: RSERHJPLECECPR-UHFFFAOYSA-N CAS Registry Number: 90417-53-1[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

5-Methoxy-1H-indazole-3-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, specifically valued as a scaffold for the development of Human Neutrophil Elastase (HNE) inhibitors and ligands for 5-HT (serotonin) receptors . Unlike simple commodity chemicals, this indazole derivative serves as a pharmacophore "warhead" carrier, allowing researchers to attach specific side chains (amides or esters) that dictate selectivity for inflammatory enzymes or G-protein coupled receptors (GPCRs).

This guide details the physicochemical properties, synthetic utility, and pharmacological applications of this compound, providing a roadmap for its use in drug discovery pipelines targeting Chronic Obstructive Pulmonary Disease (COPD) and neurodegenerative disorders.

Physicochemical Data Profile

| Property | Value | Context |

| Molecular Formula | C₉H₈N₂O₃ | Core Indazole Scaffold |

| Molecular Weight | 192.17 g/mol | Fragment-based Drug Design (FBDD) compliant |

| Exact Mass | 192.0535 Da | Monoisotopic mass for MS calibration |

| Appearance | Light brown to yellow solid | Photosensitive; store in amber vials |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water; requires polar organic solvents |

| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized at physiological pH (7.[2]4) |

| pKa (Base) | ~1.5 (Indazole N1) | Weakly basic; protonates only in strong acid |

| Storage | 2–8°C, Desiccated | Hygroscopic; protect from moisture |

PART 2: SYNTHETIC PATHWAYS & PRODUCTION

The utility of 5-methoxy-1H-indazole-3-carboxylic acid lies in its derivatization.[3][4] The carboxylic acid moiety at position C3 and the free amine at N1 are the primary vectors for chemical modification.

Synthesis Workflow

The synthesis typically proceeds via the diazotization of substituted anilines or isatins, followed by ring closure. Below is the logical flow for generating the acid and its subsequent conversion into bioactive N-benzoylindazole HNE inhibitors .

Figure 1: Synthetic workflow from precursor isatin to bioactive HNE inhibitors, highlighting the central role of the target acid.

Protocol: Amide Coupling (General Procedure)

To utilize this scaffold in library generation, the carboxylic acid must be activated.

-

Dissolution: Dissolve 1.0 eq of 5-methoxy-1H-indazole-3-carboxylic acid in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.2 eq of HATU (or EDC/HOBt) and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes under nitrogen.

-

Coupling: Add 1.1 eq of the desired amine (e.g., a benzylamine derivative).

-

Reaction: Stir for 4–12 hours. Monitor via LC-MS (Target M+H: MW + Amine - 18).

-

Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

-

Purification: Recrystallize from ethanol or purify via flash chromatography (DCM/MeOH gradient).

PART 3: PHARMACOLOGY & MECHANISM OF ACTION[4][5][6][7][8]

The primary high-value application of this scaffold is in the inhibition of Human Neutrophil Elastase (HNE) . HNE is a serine protease capable of degrading extracellular matrix components; its uncontrolled activity drives pathophysiology in cystic fibrosis and COPD.

Mechanism: Pseudo-Irreversible Inhibition

Derivatives of 5-methoxy-1H-indazole-3-carboxylic acid (specifically N-benzoyl derivatives) act as competitive, pseudo-irreversible inhibitors.[5]

-

The "Warhead": The electron-deficient carbonyl on the N1-benzoyl group (added in step 2.1) is attacked by the active site Serine-195 of HNE.

-

The Scaffold: The 5-methoxy-indazole core stabilizes the molecule within the S1 and S2 hydrophobic pockets of the enzyme, preventing hydrolysis of the inhibitor-enzyme complex.

Figure 2: Mechanism of Action for HNE inhibition. The indazole scaffold positions the inhibitor to covalently (reversibly) modify the catalytic serine.

Structure-Activity Relationship (SAR)

-

5-Methoxy Group: Crucial for electron donation; enhances potency compared to the unsubstituted indazole.

-

3-Carboxyl Group: Serves as the linker. Conversion to an ester or amide allows the molecule to reach the S2/S3 subsites of the protease.

PART 4: ANALYTICAL DETECTION PROTOCOLS

Reliable detection is required for purity assessment and pharmacokinetic studies.[6]

HPLC-UV/MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

UV: 254 nm (Indazole aromatic system) and 300 nm.

-

MS: ESI Positive Mode. Look for

.

-

-

Retention Time: The free acid will elute early (polar); derivatives will elute later depending on the lipophilicity of the amide/ester chain.

NMR Characterization (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 12.0–13.0 ppm: Broad singlet (COOH and/or NH).

-

δ 7.5–7.8 ppm: Indazole ring protons (multiplets).

-

δ 3.85 ppm: Singlet (3H), characteristic of the 5-Methoxy group.

-

-

Diagnostic Check: Disappearance of the broad acid peak (12+ ppm) confirms successful coupling in derivatives.

PART 5: REFERENCES

-

PubChem. (2025). 5-methoxy-1H-indazole-3-carboxylic acid (Compound).[1][3][4][5][7][8][9][10] National Library of Medicine.[11] Link

-

Crocetti, L., et al. (2013). Optimization of N-benzoylindazole derivatives as inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. Link

-

Bi, Y., et al. (2004). Cytokine inhibitors and their use in treating inflammatory diseases. Patent WO2005023761. Link

-

BenchChem. (2024). Technical Data: 5-Methoxy-1H-indazole-3-carboxylic acid.[1][3][4][5][7][8][9][10] Link

-

GuideChem. (2023). Chemical Properties of Indazole-3-carboxylic acid derivatives. Link

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. AU2004270733B2 - Cytokine inhibitors - Google Patents [patents.google.com]

- 8. 5-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof - Google Patents [patents.google.com]

- 11. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action Studies of 5-methoxy-1H-indazole-3-carboxylic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale employed in the study of 5-methoxy-1H-indazole-3-carboxylic acid and its derivatives. While this compound is primarily recognized as a crucial synthetic intermediate, its core structure is foundational to the development of pharmacologically active agents with distinct mechanisms of action. This document delves into the key biological targets of these derivatives, namely the 5-HT3 receptor and Calcium Release-Activated Calcium (CRAC) channels, and offers detailed experimental protocols for elucidating their mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of indazole-based compounds.

Introduction: The Pivotal Role of the Indazole Scaffold

5-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[1] While exhibiting limited intrinsic biological activity itself, its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] The indazole core, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and target-specific interactions. This has led to the development of potent and selective modulators of key physiological pathways, particularly in the realms of neuroscience and immunology.[2]

Derivatives of the indazole-3-carboxylic acid scaffold have demonstrated significant pharmacological activity, including anti-inflammatory, anti-tumor, and receptor antagonistic properties.[3] This guide will focus on two of the most prominent and well-characterized mechanisms of action for derivatives of 5-methoxy-1H-indazole-3-carboxylic acid: 5-HT3 receptor antagonism and inhibition of CRAC channels. Understanding the experimental approaches to characterize these interactions is paramount for the rational design and development of novel therapeutics based on this privileged scaffold.

Key Mechanistic Pathways of Indazole-3-Carboxamide Derivatives

The primary pharmacological activities associated with derivatives of 5-methoxy-1H-indazole-3-carboxylic acid stem from the conversion of the carboxylic acid group to a carboxamide. This chemical modification is crucial for interaction with specific biological targets.

5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop family.[4] These receptors are expressed in both the central and peripheral nervous systems and are involved in various physiological processes, including emesis (nausea and vomiting) and gastrointestinal motility.[5] Antagonists of the 5-HT3 receptor are clinically established for the management of chemotherapy-induced nausea and vomiting and irritable bowel syndrome.[4][5]

Certain indazole-3-carboxamide derivatives, which can be synthesized from 5-methoxy-1H-indazole-3-carboxylic acid, have been identified as potent 5-HT3 receptor antagonists.[3] The indazole ring system is a key structural feature for high-affinity binding to the receptor.

Signaling Pathway Overview:

Caption: 5-HT3 Receptor Signaling and Antagonism by Indazole Derivatives.

CRAC Channel Blockade

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels crucial for calcium signaling in various cell types, particularly in immune cells like T lymphocytes and mast cells.[6][7] These channels are composed of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum. Aberrant CRAC channel activity is implicated in autoimmune diseases and inflammatory conditions.[6]

Structure-activity relationship (SAR) studies have revealed that specific indazole-3-carboxamides are potent blockers of CRAC channels.[6][7] These compounds inhibit the influx of extracellular calcium, thereby modulating immune cell activation.[6][7]

Signaling Pathway Overview:

Caption: CRAC Channel Signaling and Blockade by Indazole Derivatives.

Experimental Protocols for Mechanism of Action Studies

To rigorously characterize the mechanism of action of novel compounds derived from 5-methoxy-1H-indazole-3-carboxylic acid, a series of well-defined in vitro assays are essential. The following protocols are foundational for assessing 5-HT3 receptor antagonism and CRAC channel blockade.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

-

Receptor Preparation:

-

Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.[2]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Receptor membrane preparation.

-

A fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [³H]Granisetron or [³H]BRL 43694) at a concentration at or below its Kd.[8]

-

Varying concentrations of the test indazole derivative or a known competitor (for determining non-specific binding, e.g., a high concentration of unlabeled serotonin).

-

Assay buffer.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[1][2]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][2]

-

-

Detection and Analysis:

-

Dry the filter plate.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation.

-

CRAC Channel Activity Assay (Calcium Influx)

This cell-based functional assay measures the ability of a test compound to inhibit calcium influx through CRAC channels following the depletion of intracellular calcium stores.

Workflow Diagram:

Caption: Workflow for a Calcium Influx Assay.

Step-by-Step Protocol:

-

Cell Preparation:

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) by incubating them with the dye for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[9]

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Add varying concentrations of the test indazole derivative to the wells and incubate for a short period.

-

Measure the baseline fluorescence using a plate reader capable of kinetic fluorescence measurements.

-

To deplete intracellular calcium stores, add a SERCA pump inhibitor such as thapsigargin in a calcium-free buffer.[4]

-

After store depletion, add a solution containing a known concentration of extracellular calcium to initiate calcium influx through the opened CRAC channels.

-

Immediately begin recording the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the magnitude of the calcium influx (e.g., peak fluorescence intensity or the area under the curve) for each concentration of the test compound.

-

Normalize the data to the response of a vehicle control.

-

Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Electrophysiology (Patch-Clamp)

For a more direct and detailed analysis of ion channel function, the patch-clamp technique is the gold standard.[10] This method allows for the measurement of ionic currents flowing through individual or populations of CRAC channels in real-time.

Step-by-Step Protocol Overview:

-

Cell Preparation:

-

Plate cells (e.g., HEK293 cells overexpressing Orai1 and STIM1, or primary T cells) on coverslips suitable for microscopy.

-

-

Recording Setup:

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol, typically a series of voltage ramps (e.g., -100 to +100 mV over 50-500 ms), to elicit and measure the CRAC current (I-CRAC).[12]

-

To activate I-CRAC, either passively dialyze the cell with the calcium-chelating internal solution or apply a store-depleting agent.

-

-

Compound Application and Data Analysis:

-

Once a stable I-CRAC is established, perfuse the external solution containing the test indazole derivative at various concentrations.

-

Measure the inhibition of the I-CRAC amplitude at each concentration.

-

Construct a dose-response curve to determine the IC50 for channel blockade.

-

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how chemical modifications to the 5-methoxy-1H-indazole-3-carboxylic acid scaffold influence biological activity.

For 5-HT3 Receptor Antagonists:

-

The indazole core is a critical pharmacophore.

-

The carboxamide linkage is essential for potent antagonism.

-

The nature of the amine substituent on the carboxamide significantly impacts affinity and selectivity.

For CRAC Channel Blockers:

-

The regiochemistry of the amide linker is critical; "reversed" indazole-3-carboxamides (-CO-NH-Ar) are more potent than their isomers.[6][7]

-

Substituents on the aryl ring of the carboxamide have a profound effect on activity, with electron-withdrawing groups often enhancing potency.[7]

Table 1: Illustrative SAR Data for Indazole-3-Carboxamide CRAC Channel Blockers

| Compound ID | Aryl Substituent (Ar) | IC50 (µM) for Ca2+ Influx Inhibition |

| 12a | 2,6-difluorophenyl | 1.51 |

| 12d | 3-fluoro-4-pyridyl | 0.67 |

| 9c | 2,6-difluorophenyl (reversed amide) | >100 |

Data are illustrative and based on published findings.[7]

Conclusion

5-methoxy-1H-indazole-3-carboxylic acid represents a foundational structure in modern medicinal chemistry. While its own pharmacological profile is not prominent, it provides a robust and adaptable scaffold for the generation of potent and selective modulators of important biological targets. The primary mechanisms of action for its carboxamide derivatives, 5-HT3 receptor antagonism and CRAC channel blockade, are of significant therapeutic interest. The experimental protocols detailed in this guide—radioligand binding assays, calcium influx assays, and patch-clamp electrophysiology—form the cornerstone of a comprehensive investigation into the mechanism of action of novel indazole-based compounds. A thorough understanding and application of these techniques are essential for advancing the development of the next generation of therapeutics derived from this versatile chemical entity.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Kozak, J. A., & Rychkov, G. (2012). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. In Calcium Entry Channels in Non-Excitable Cells. CRC Press/Taylor & Francis. Retrieved from [Link]

- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540.

- Barnes, N. M., Hales, T. G., Lummis, S. C., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

- Thakur, P., & Fomina, A. F. (2009). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. Journal of visualized experiments : JoVE, (23), 1095.

- Bai, S., Nagai, M., Koerner, S. K., Veves, A., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(3), 393–397.

-

ResearchGate. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

- Bai, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397.

- Houlton, J., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 245.

- American Chemical Society. (2023). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2023.

- Thakur, P., & Fomina, A. F. (2009). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. Journal of Visualized Experiments, (23), e1095.

- de Esch, I. J., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8379–8389.

- Spadavecchia, C., et al. (2023). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Animals, 13(10), 1638.

-

Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

- Miah, A. H., et al. (2017). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 60(20), 8445–8463.

-

Oncolines B.V. (2023). Cell-Based Functional Assays. Retrieved from [Link]

- Maki, B. A., et al. (2013). One-channel Cell-attached Patch-clamp Recording. Journal of Visualized Experiments, (77), e50333.

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Zhang, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.

- Li, Y., et al. (2023). Identification of novel HIF2α inhibitors: a structure-based virtual screening approach. Journal of Biomolecular Structure and Dynamics, 1-12.

Sources

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. bu.edu [bu.edu]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 5-Methoxy-1H-indazole-3-carboxylic acid

[1][2]

Executive Summary

5-methoxy-1H-indazole-3-carboxylic acid is a critical scaffold in medicinal chemistry, often utilized as a pharmacophore for 5-HT4 receptor agonists and kinase inhibitors.[1][2] Its solubility profile is dominated by two structural features: the ionizable carboxylic acid moiety (pKa ~3.[3]0) and the lipophilic indazole core.[3]

For researchers and formulation scientists, the key takeaway is that this compound exhibits pH-dependent aqueous solubility and high solubility in polar aprotic solvents (DMSO, DMF).[2] It is generally sparingly soluble in neutral water and non-polar organic solvents but can be recrystallized effectively from hot alcohols.[3]

Physicochemical Identity & Properties

Understanding the "why" behind solubility requires analyzing the molecular descriptors.[3]

| Property | Value | Implication for Solubility |

| Molecular Weight | 192.17 g/mol | Small molecule; kinetics of dissolution should be fast.[1] |

| pKa (Acid) | ~3.03 (Predicted) | Critical: At pH > 4.5, the compound exists primarily as a soluble carboxylate anion.[2][3] At pH < 3, it is a poorly soluble neutral solid.[2][3] |

| pKa (Base) | ~1.5 (Indazole N) | Protonation of the indazole nitrogen only occurs under highly acidic conditions.[1][3] |

| LogP | ~1.4 | Moderately lipophilic.[3] Prefers organic phases unless ionized.[3] |

| H-Bond Donors | 2 (NH, COOH) | High lattice energy potential; requires polar solvents to disrupt crystal packing.[2] |

Structural Insight: The 5-methoxy group adds electron density to the ring system, slightly increasing lipophilicity compared to the parent indazole-3-carboxylic acid, but also providing a weak hydrogen bond acceptor site.[2]

Solvent Compatibility Matrix

The following data aggregates experimental observations from synthesis protocols (recrystallization) and comparative data from the parent scaffold (Indazole-3-carboxylic acid).

Primary Solvents (Stock & Synthesis)

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendations |

| DMSO | High | > 100 mg/mL | Ideal for Stock Solutions. The sulfoxide oxygen effectively disrupts the indazole H-bonds.[1] |

| DMF | High | > 100 mg/mL | Alternative to DMSO for synthesis; difficult to remove by evaporation.[3] |

| Methanol | Moderate | 10–30 mg/mL | Good for transfers.[3] Solubility increases significantly with heat.[3] |

| Ethanol | Low (Cold) / High (Hot) | < 5 mg/mL (RT) | Standard Recrystallization Solvent. The compound dissolves in boiling EtOH and crystallizes upon cooling.[1][3] |

| Water (pH 7.4) | High | > 10 mg/mL | Soluble as the sodium/potassium salt.[3] Requires pH adjustment (e.g., NaHCO₃ or NaOH).[2][3] |

| Water (pH 2.0) | Insoluble | < 0.1 mg/mL | Precipitates as the free acid.[3] Common method for isolation from reaction mixtures.[3] |

| Dichloromethane | Low | < 1 mg/mL | Poor solvent for the free acid due to high crystal lattice energy.[3] |

Critical Protocol Note: Do not attempt to dissolve the free acid directly in neutral water or saline (PBS) without prior pH adjustment.[3] It will remain a suspension.[3] Dissolve in DMSO first, or add 1 equivalent of NaOH/NaHCO₃ to generate the water-soluble carboxylate salt.[2][3]

Experimental Protocols

Workflow A: Kinetic Solubility (High Throughput)

Used for rapid assessment during biological assay prep.[3]

-

Prepare Stock: Dissolve 10 mg of compound in 100 µL DMSO (100 mg/mL).

-

Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate.

-

Incubate: Shake for 2 hours at room temperature.

-

Filter: Vacuum filter using a 0.45 µm filter plate to remove precipitates.

-

Analyze: Quantify filtrate via UV-Vis (280-300 nm) or LC-MS against a standard curve.

Workflow B: Thermodynamic Solubility (Gold Standard)

Used for formulation and pre-clinical development.[3]

-

Saturation: Add excess solid (~5 mg) to 1 mL of solvent (Water pH 1.2, pH 7.4, and pH 10.0).

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Quantification: Analyze supernatant by HPLC.

Visualization: Solubility Determination Workflow

Caption: Figure 1. Decision tree for thermodynamic vs. kinetic solubility determination.

Mechanistic Logic: The pH-Solubility Switch

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1][3] The transition from the protonated, neutral form (insoluble) to the deprotonated, anionic form (soluble) occurs near the pKa.[2]

-

pH < pKa (Acidic): Species = R-COOH (Neutral).[1][3] Solubility is driven by intrinsic solubility (

), which is low due to strong intermolecular H-bonding in the crystal lattice.[2][3] -

pH > pKa (Basic): Species = R-COO⁻ (Anionic).[1][3] Solubility increases exponentially as pH rises above 4.0.[3]

Visualization: Speciation Logic

Caption: Figure 2.[1] The pH-dependent solubility switch driven by carboxylic acid deprotonation.[1][2]

References

-

PubChem. 5-methoxy-1H-indazole-3-carboxylic acid (Compound CID 10375306).[1][3][4][5] National Library of Medicine.[3] [Link][1]

-

Heterocycles. Practical Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. (Inferred methodology for recrystallization from Ethanol).[3] Vol 43, No. 12, 1996.[2][3] [Link]

Sources

- 1. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catenulisporolide A | C58H100O20 | CID 139591193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Protocol for Amide Coupling with 5-Methoxy-1H-indazole-3-carboxylic acid

This Application Note is designed for medicinal chemists and process scientists requiring a robust, reproducible methodology for synthesizing amides from 5-methoxy-1H-indazole-3-carboxylic acid .

The protocol addresses the specific chemical challenges of the indazole scaffold—specifically the competition between the carboxylic acid activation and the nucleophilic nitrogen (N1) of the indazole ring.[1]

Executive Summary & Chemical Context

5-methoxy-1H-indazole-3-carboxylic acid is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors (e.g., PAK1, VEGFR) and GPCR ligands (e.g., 5-HT4 antagonists).

The Chemical Challenge: The Amphoteric Trap

The synthesis is complicated by the amphoteric nature of the starting material.[1]

-

Acidic Site (C3-COOH): The target for activation. pKa

3.5.[1] -

Nucleophilic/Acidic Site (N1-H): The indazole nitrogen (pKa

14 in DMSO) is weakly acidic but can become nucleophilic upon deprotonation or in the presence of strong bases.[1]

Failure Mode: If the activation of the carboxylic acid is too slow, or if the base concentration is too high, the activated carboxylate can react with the N1-nitrogen of another indazole molecule, leading to N-acylated dimers or oligomers.[1] Furthermore, the low solubility of the parent acid in non-polar solvents (DCM, Toluene) necessitates the use of polar aprotic solvents (DMF, DMSO), which can complicate workup.[1]

Strategic Considerations

To ensure high fidelity coupling, we employ a "Fast Activation" strategy using HATU or T3P, which minimizes the lifetime of the reactive intermediate and suppresses side reactions.[1]

| Parameter | Recommendation | Rationale |

| Solvent | DMF (Anhydrous) | The starting acid is sparingly soluble in DCM. DMF ensures homogeneity.[1] |

| Base | DIPEA (Hunig's Base) | Sterically hindered base minimizes N1-alkylation/acylation risks compared to TEA.[1] |

| Coupling Agent | HATU (Small Scale) T3P (Scale Up) | HATU: Fastest kinetics, highest yield for complex amines.[1] T3P: Low toxicity, easy water workup, no racemization (though not chiral here).[1] |

| Stoichiometry | 1.0 : 1.1 : 1.2 (Acid:Amine:Reagent) | Slight excess of amine prevents dimerization of the acid.[1] |

Detailed Experimental Protocols

Method A: High-Throughput / Library Synthesis (HATU)

Best for: Small scale (10mg - 500mg), valuable amines, or difficult couplings.

Reagents:

-

Acid: 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv)

-

Coupling Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.1 M concentration relative to Acid)

Step-by-Step Procedure:

-

Preparation: In a dried vial equipped with a magnetic stir bar, dissolve 5-methoxy-1H-indazole-3-carboxylic acid in anhydrous DMF.

-

Note: If the solution is cloudy, mild sonication (30s) is permitted.[1]

-

-

Activation: Add DIPEA dropwise.[1][2] The solution may darken slightly.

-

Reagent Addition: Add HATU in one portion. Stir at Room Temperature (RT) for 5 minutes .

-

Coupling: Add the Amine (dissolved in minimal DMF if solid).

-

Reaction: Purge with Nitrogen/Argon, cap, and stir at RT for 2–4 hours .

-

Workup (Precipitation Method):

-

Workup (Extraction Method - if no precipitate):

Method B: Scale-Up / Cost-Effective (Acid Chloride)

Best for: Gram-scale (>1g), unreactive amines, or when avoiding peptide coupling reagents.

Reagents:

-

Acid: 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat.[1] DMF)

-

Solvent: Toluene or DCM (if soluble); often neat SOCl₂ is used for the first step.[1]

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

Suspend the acid in Toluene.[1] Add Thionyl Chloride (excess).[1]

-

Heat to reflux (80°C) for 2 hours.

-

Observation: The suspension should clear as the acid chloride forms.[1]

-

Evaporation: Concentrate in vacuo to dryness to remove excess SOCl₂.[1] Co-evaporate with toluene (x2) to ensure removal of acidic volatiles.[1]

-

-

Coupling:

-

Completion: Allow to warm to RT and stir for 1 hour.

-

Workup: Standard aqueous extraction (EtOAc vs 1N HCl, then NaHCO₃).

Self-Validating Quality Control (QC)

A trustworthy protocol includes built-in checks to verify success before moving to the next stage.[1]

| Checkpoint | Observation | Interpretation |

| LCMS (t=0) | Acid Peak (MW 192) | Confirm purity of starting material. |

| LCMS (t=10m) | Active Ester Mass | If using HATU, you may see the O-At adduct.[1] Confirms activation. |

| LCMS (t=End) | Product Mass | Pass: Single peak at [MW_Amine + 192 - 18].[1] Fail (Dimer): Peak at [2*192 - 18 + Amine] or similar oligomers.[1] |

| 1H NMR | Indazole N-H | A broad singlet around 13.0–13.8 ppm (DMSO-d6) confirms the N1-nitrogen is unsubstituted (success).[1] If this peak is missing, N-acylation/alkylation may have occurred. |

| 1H NMR | Amide N-H | A triplet/doublet (depending on amine) around 8.0–9.0 ppm confirms amide bond formation.[1] |

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the HATU-mediated coupling.

Figure 1: Decision tree for the HATU-mediated amide coupling of 5-methoxy-1H-indazole-3-carboxylic acid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor solubility of acid. | Switch to DMAc or NMP . Mild heating (40°C) during coupling.[1] |

| Dimer Formation | Acid activated too long without amine.[1] | Add amine immediately after 5 min activation.[1] Ensure amine is in excess (1.2 eq).[1] |

| No Reaction | Amine is unreactive (e.g., aniline).[1] | Switch to Method B (Acid Chloride) or use HOAt additive.[1] |

| Product Oiling Out | Product is amphiphilic.[1] | Do not use water precipitation.[1] Extract with CHCl₃/Isopropanol (3:1) . |

References

-

BenchChem. (2025).[1][6] An In-depth Technical Guide to Early-Stage Research Involving 5-methoxy-1H-indazole-3-carboxamide and its Analogs. Retrieved from [1]

-

Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(1), 265-271.[1] Retrieved from [1]

-

Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols. Retrieved from [1]

-

Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. J. Med. Chem. Retrieved from [1]

-

MDPI. (2020).[1] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. Molecules. Retrieved from [1]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging 5-methoxy-1H-indazole-3-carboxylic Acid for Novel Drug Development

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics, particularly in oncology.[1][2] Molecules incorporating this moiety, such as Axitinib and Pazopanib, have demonstrated significant clinical success as potent kinase inhibitors.[2] Within this chemical class, 5-methoxy-1H-indazole-3-carboxylic acid (hereafter referred to as 5-MICA) emerges as a highly strategic starting material for the development of next-generation targeted therapies.[3] Its structure combines the indazole core, known for forming critical hydrogen bond interactions within enzyme active sites, with a versatile carboxylic acid "handle" for synthetic elaboration and a 5-methoxy group that can confer advantageous physicochemical properties and binding interactions.[1][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the strategic utilization of 5-MICA. It details the scientific rationale behind its use, provides validated, step-by-step protocols for library synthesis and primary screening, and offers a logical workflow for hit identification and lead prioritization in a typical drug discovery program.

The Strategic Value of 5-MICA in Modern Drug Discovery

The design of potent and selective small molecule inhibitors requires a scaffold that provides a robust anchoring point to the target protein, coupled with vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. 5-MICA is uniquely positioned to meet these requirements.

The Indazole Core: A Proven Hinge-Binding Motif

In kinase inhibitor design, the ability to bind to the "hinge region" of the ATP-binding pocket is a hallmark of many successful drugs. The indazole ring is a bioisostere of the native adenine purine ring and is exceptionally effective at this role.[4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge, thereby anchoring the inhibitor within the active site. This foundational interaction is the basis for the high potency observed in many indazole-containing drugs.[1]

Rationale for the 5-Methoxy and 3-Carboxylic Acid Substituents

The utility of the indazole scaffold is significantly enhanced by its substituents:

-

5-Methoxy Group: The electron-donating methoxy group at the 5-position can influence the electronic properties of the indazole ring system, potentially modulating the pKa and hydrogen bonding capacity of the core. Furthermore, in structure-activity relationship (SAR) studies of kinase inhibitors, methoxy derivatives have demonstrated enhanced biological activity compared to analogues with halogen or simple alkyl groups, suggesting it can form favorable interactions in a sub-pocket of the active site.[1]

-

3-Carboxylic Acid Group: This functional group is the primary site for synthetic diversification. It is a versatile handle that allows for the straightforward creation of amide or ester libraries via well-established coupling chemistry. These modifications explore the solvent-exposed region of the target's active site, enabling chemists to fine-tune properties such as potency, cell permeability, metabolic stability, and solubility.

High-Value Therapeutic Targets for 5-MICA Derivatives

The indazole scaffold has proven effective against a wide array of protein families. Based on extensive literature, derivatives of 5-MICA are particularly promising for targeting key enzymes implicated in cancer and other diseases.[5]

| Target Family | Specific Examples | Therapeutic Rationale | Reference |

| Tyrosine Kinases | VEGFR-2, FGFR, c-Met, Bcr-Abl | Inhibition of angiogenesis, tumor growth, and metastasis. Critical in various cancers including renal, lung, and breast cancer. | [1][5][6] |

| Serine/Threonine Kinases | Aurora Kinases, Pim Kinases, ROCK | Regulation of cell cycle progression, mitosis, and survival pathways. Targets for treating hematological malignancies and solid tumors. | [6][7] |

| Other Enzymes | IDO1, Carbonic Anhydrases | Immune checkpoint inhibition (IDO1) and modulation of the tumor microenvironment (CA). | [5] |

Synthesis & Derivatization Protocols

The core of a 5-MICA-based discovery program is the efficient synthesis of a chemically diverse library of analogues. The following protocols outline a robust workflow for generating a testable amide library.

Overall Synthetic Workflow

The strategy involves activating the carboxylic acid of 5-MICA to make it susceptible to nucleophilic attack, followed by reaction with a diverse panel of amines to generate the final products.

Caption: General workflow for synthesizing a 5-MICA-derived amide library.

Protocol: Activation of 5-MICA with EDC/HOBt

Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for amide coupling. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the desired amine.

Materials:

-

5-methoxy-1H-indazole-3-carboxylic acid (5-MICA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-MICA (1.0 eq) in anhydrous DMF to a concentration of approximately 0.2 M.

-

Add HOBt (1.2 eq) to the solution and stir until it dissolves completely.

-

Add EDC·HCl (1.2 eq) to the mixture in one portion.

-

Allow the reaction to stir at room temperature for 15-30 minutes. The formation of the activated ester is typically rapid.

-

This activated solution is now ready for the addition of an amine as described in Protocol 2.3. Do not isolate the intermediate.

Protocol: Parallel Synthesis of a 5-MICA Amide Library

Rationale: This protocol is designed for generating multiple analogues in parallel, for instance, in a 24-well plate or an array of reaction vials. A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the amine (if applicable) and the HCl generated during the reaction.

Materials:

-

Activated 5-MICA solution (from Protocol 2.2)

-

A diverse panel of primary and secondary amines (1.0-1.1 eq each)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

-

Reaction vessels (e.g., 8 mL vials with screw caps)

-

Analytical Thin Layer Chromatography (TLC) plates and LC-MS for reaction monitoring

Procedure:

-

Prepare stock solutions of your diverse amines in anhydrous DMF.

-

To each reaction vessel, add the desired amine (1.0 eq).

-

Add DIPEA (3.0 eq) to each vessel.

-

Add the pre-activated 5-MICA solution (from Protocol 2.2, 1.0 eq) to each reaction vessel.

-

Seal the vessels and allow the reactions to stir at room temperature for 4-16 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the consumption of the 5-MICA starting material.

-

Workup: Once complete, dilute each reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the pure amide derivative.

-

Characterization: Confirm the identity and purity of each final compound using LC-MS (to verify mass) and ¹H NMR (to confirm structure).

Primary Screening and Hit Identification

Once a library is synthesized, the next step is to screen it against the biological target(s) of interest to identify "hits"—compounds that display desired activity at a relevant concentration.

High-Throughput Screening Cascade

A tiered approach is used to efficiently screen the library, starting with a high-throughput biochemical assay and progressing to more complex cell-based models for the most promising compounds.

Caption: A tiered workflow for primary screening and hit identification.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol describes a typical luminescence-based kinase assay (e.g., Promega's ADP-Glo™) to measure the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP amount and thus a lower luminescence signal. This method is highly sensitive and amenable to high-throughput screening.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2) and its specific substrate

-

ATP

-

Assay buffer (specific to the kinase)

-

Synthesized 5-MICA derivatives (dissolved in DMSO)

-

Known inhibitor (e.g., Pazopanib) as a positive control

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compounds.

-

Prepare a separate ATP solution. Add the ATP solution to all wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

-

Data Analysis (Self-Validation):

-

Calculate the percent inhibition for each compound relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

For compounds showing >50% inhibition in the single-point screen, perform a dose-response experiment with a 10-point dilution series.

-